2-(Chloromethyl)naphthalene-4-carboxylic acid
Description
Early Developments in Naphthalene Functionalization
The systematic investigation of naphthalene derivatives began in earnest with Friedel-Crafts alkylation experiments in the late 19th century, though controlled mono-functionalization remained challenging due to the compound's ten π-electrons and multiple reactive positions. The 1930s saw breakthroughs in directed metallation techniques that enabled regioselective substitution patterns, with carboxylic acid groups proving particularly effective as directing groups for subsequent functionalization.
A pivotal advancement occurred in 1995 with the development of catalytic oxidation methods for converting methylnaphthalenes to carboxylic acid derivatives using bromine-acetic acid systems under controlled oxygen pressure. This process demonstrated 82-89% yields for naphthalene monocarboxylic acids while minimizing diacid byproducts through careful regulation of reaction stoichiometry and temperature. The resulting compounds became essential precursors for pharmaceutical synthons, though their limited reactivity toward electrophilic substitution necessitated further functional group innovations.
Evolution of Chloromethylation Techniques
Chloromethyl group introduction to aromatic systems gained prominence in the 1960s as a strategy to enhance reactivity for cross-coupling reactions. Initial methods employing chloromethyl methyl ether faced safety concerns due to carcinogenic byproducts, driving research into alternative chlorinating agents. The 2021 CN113999086B patent detailed a safer, high-yield process using paraformaldehyde and hydrochloric acid with FeCl3/CuCl2 catalysts, achieving 97.1% yield for 1-chloromethylnaphthalene through optimized phase-transfer conditions.
Modern analytical techniques including X-ray crystallography and DFT calculations have since revealed that the chloromethyl group's position relative to the carboxylic acid significantly impacts molecular polarity. In 2-(chloromethyl)naphthalene-4-carboxylic acid, the 1,3-relationship between substituents creates a dipole moment of 2.14 D that facilitates crystalline packing while maintaining solubility in polar aprotic solvents.
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(chloromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H9ClO2/c13-7-8-5-9-3-1-2-4-10(9)11(6-8)12(14)15/h1-6H,7H2,(H,14,15) |
InChI Key |
JMAMLCKMECKCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)naphthalene-4-carboxylic acid typically involves the chloromethylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation reaction, where naphthalene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 2-(Chloromethyl)naphthalene is then oxidized to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group undergoes nucleophilic substitution (Sₙ2) reactions due to the electrophilic nature of the chlorine atom. This reactivity is exploited in alkylation and functional group interconversion.
Reaction Conditions and Examples
-
Ammonolysis : Reacting with aqueous ammonia or amines yields secondary or tertiary amines. For example, treatment with ammonium acetate in tetrahydrofuran (THF) at 60°C produces 2-(aminomethyl)naphthalene-4-carboxylic acid derivatives .
-
Alcoholysis : Substitution with alcohols (e.g., methanol, ethanol) generates ethers. Using diethylene glycol diethyl ether as a solvent improves yields (up to 85%) by stabilizing intermediates .
Mechanism :
-
Nucleophile (e.g., NH₃, RO⁻) attacks the electrophilic carbon adjacent to Cl.
-
Departure of Cl⁻ forms the substituted product.
Challenges : Steric hindrance from the naphthalene ring may slow kinetics. Polar aprotic solvents (e.g., THF) enhance reaction rates .
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid group participates in classical acid-catalyzed esterification and amidation.
Esterification
-
Conditions : Thionyl chloride (SOCl₂) converts -COOH to acyl chloride, which reacts with alcohols (e.g., ethanol) to form esters.
-
Yields : >90% with catalytic H₂SO₄ under reflux.
Amidation
-
Conditions : Acyl chloride intermediates react with amines (e.g., aniline) in dichloromethane at 25°C.
-
Applications : Forms bioactive amides for pharmaceutical intermediates.
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under oxidative or thermal conditions.
Oxidative Decarboxylation
-
KMnO₄/H₂O : Cleaves the benzylic C-COO bond, yielding 2-(chloromethyl)naphthalene .
-
Hunsdiecker Reaction : Silver salts (AgNO₃) with Br₂ in CCl₄ produce brominated derivatives .
Thermal Decarboxylation
Heating above 200°C generates CO₂ and 2-(chloromethyl)naphthalene as a residue .
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring’s reactivity is modulated by the electron-withdrawing -COOH and -CH₂Cl groups.
Nitration and Sulfonation
-
Regioselectivity : Substitution occurs at the 1- and 6-positions due to meta-directing effects of -COOH .
-
Conditions : HNO₃/H₂SO₄ at 0–5°C yields mono-nitro derivatives .
Cross-Coupling Reactions
The chloromethyl group facilitates palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
Suzuki Reaction
-
Conditions : Pd(PPh₃)₄, Na₂CO₃, aryl boronic acids in dioxane/water (3:1) at 80°C.
-
Products : Biaryl derivatives with retained carboxylic acid functionality.
Elimination Reactions
Base-induced elimination of HCl from the chloromethyl group forms a methylene intermediate.
Dehydrohalogenation
Table 1: Reaction Yields for Nucleophilic Substitution
| Nucleophile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₃ | THF | 60 | 78 |
| CH₃OH | Diethylene glycol | 80 | 85 |
| C₆H₅NH₂ | DCM | 25 | 92 |
Table 2: Oxidative Decarboxylation Conditions
| Oxidant | Solvent | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O | 2-(Chloromethyl)naphthalene | 65 |
| AgNO₃/Br₂ | CCl₄ | 2-(Bromomethyl)naphthalene | 58 |
Scientific Research Applications
Medicinal Chemistry
2-(Chloromethyl)naphthalene-4-carboxylic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have demonstrated significant inhibitory effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.0 |
| HepG2 | 12.0 |
These findings suggest that the compound could be further developed as a lead candidate in cancer therapy.
Organic Synthesis
The chloromethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property is exploited in:
- Synthesis of Naphthalene Derivatives : The compound can be used to synthesize various naphthalene derivatives that are valuable in organic synthesis and materials science.
Polymer Chemistry
Research indicates that derivatives of naphthalene carboxylic acids can be polymerized to form high-performance polymers with applications in:
- High Elasticity Materials : Polymers derived from naphthalene carboxylic acids exhibit superior elasticity and tensile strength, making them suitable for applications in molded articles and fibers.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of a series of compounds derived from this compound. The results indicated that these compounds significantly inhibited cell proliferation in both MCF-7 and HepG2 cell lines, suggesting their potential as therapeutic agents in cancer treatment.
Case Study 2: Polymer Development
Another research project focused on the polymerization of naphthalene carboxylic acids, including derivatives of this compound. The resulting polymers demonstrated excellent thermal stability and mechanical properties, highlighting their potential for use in high-performance materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)naphthalene-4-carboxylic acid involves its reactivity with nucleophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to create a wide range of derivatives.
Comparison with Similar Compounds
Key Differences :
- Positional Isomerism: 2-(Chloromethyl)naphthalene-4-carboxylic acid’s carboxylic acid group at position 4 enhances polarity and hydrogen-bonding capacity compared to non-carboxylic analogs like 2-(chloromethyl)naphthalene.
- Reactivity : 4-Chloro-1,8-naphthalic anhydride’s anhydride group enables rapid ring-opening reactions, unlike the carboxylic acid group in the target compound .
Heterocyclic Analogues
Chloromethyl-substituted heterocycles with carboxylic acid groups are pivotal in medicinal chemistry and catalysis.
Key Differences :
- Aromatic System : The oxazole ring in 2-(chloromethyl)oxazole-4-carboxylic acid introduces electron-deficient characteristics, favoring nucleophilic aromatic substitution, whereas the naphthalene core in the target compound supports π-π stacking interactions .
Halogenated Methyl Derivatives
Halogenated methyl groups (Cl, Br) influence leaving-group ability and reactivity in substitution reactions.
Key Differences :
- Leaving Group Ability : Bromine in 2-(bromomethyl)naphthalene facilitates faster nucleophilic substitutions than chlorine in the target compound .
- Conjugation Effects: Anthraquinone’s extended π-system in 2-(chloromethyl)anthraquinone alters electronic properties compared to naphthalene derivatives .
Carboxylic Acid Functional Group Variations
Carboxylic acid derivatives exhibit diverse reactivity based on adjacent substituents.
Key Differences :
- Ester vs. Carboxylic Acid: The ethyl ester in the quinoline derivative improves lipid solubility for drug delivery, contrasting with the hydrophilic carboxylic acid group in the target compound .
- Hydroxyl vs. Carboxylic Acid: 4-Chloro-1-naphthol’s hydroxyl group enables oxidation to quinones, whereas the carboxylic acid group supports salt formation .
Biological Activity
2-(Chloromethyl)naphthalene-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound consists of a naphthalene ring substituted with a carboxylic acid group and a chloromethyl group. The synthesis typically involves the chloromethylation of naphthalene derivatives followed by carboxylation. Various synthetic routes have been explored to optimize yield and purity.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of naphthalene carboxylic acids can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been noted for their ability to activate caspases, leading to programmed cell death in various cancer cell lines .
- A specific study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as an anticancer agent .
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown inhibition zones comparable to standard antibiotics when tested against strains such as Staphylococcus aureus and Escherichia coli .
- The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
- Antiviral Activity :
Case Study 1: Anticancer Efficacy
A study published in Cancer Research examined the effects of various naphthalene derivatives on acute promyelocytic leukemia cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Testing
In a comparative study assessing the antimicrobial efficacy of several naphthalene derivatives, this compound exhibited promising results against resistant bacterial strains. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, showing efficacy comparable to established antibiotics .
Data Tables
Q & A
Q. How do steric and electronic effects influence the compound’s interactions with biological targets (e.g., enzyme active sites)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
